molecular formula C11H15N5O3 B12067841 2-amino-9-[[1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one

2-amino-9-[[1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one

Cat. No.: B12067841
M. Wt: 265.27 g/mol
InChI Key: JLYSZBQNRJVPEP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Eprociclovir involves multiple steps, starting from readily available precursors. The key steps include the formation of the nucleoside analog structure and subsequent modifications to enhance its antiviral properties. Specific details on the synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .

Industrial Production Methods

Industrial production of Eprociclovir typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The exact industrial production methods are proprietary and are not publicly available .

Chemical Reactions Analysis

Types of Reactions

Eprociclovir undergoes various chemical reactions, including:

    Oxidation: Conversion to its active triphosphate form within virus-infected cells.

    Reduction: Not commonly reported for Eprociclovir.

    Substitution: Involves the incorporation of the nucleoside analog into viral DNA.

Common Reagents and Conditions

Major Products Formed

The major product formed from the oxidation reaction is the triphosphate form of Eprociclovir, which inhibits viral DNA polymerase .

Scientific Research Applications

Eprociclovir has been extensively studied for its antiviral properties. Its applications include:

Mechanism of Action

Eprociclovir exerts its antiviral effects by inhibiting viral DNA polymerase. The triphosphate form of Eprociclovir is converted into the active form within virus-infected cells by viral and cellular enzymes, including viral thymidine kinase. This active form inhibits the activity of viral DNA polymerase, preventing viral replication .

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A widely used antiviral drug with a similar mechanism of action.

    Valaciclovir: An esterified form of acyclovir with improved bioavailability.

    Ganciclovir: Another nucleoside analog used to treat CMV infections.

Uniqueness of Eprociclovir

Eprociclovir is approximately 15-fold more potent than acyclovir in inhibiting viral replication . Its unique structure and enhanced antiviral activity make it a promising candidate for the treatment of herpesvirus infections .

Properties

Molecular Formula

C11H15N5O3

Molecular Weight

265.27 g/mol

IUPAC Name

2-amino-9-[[1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one

InChI

InChI=1S/C11H15N5O3/c12-10-14-8-7(9(19)15-10)13-5-16(8)3-11(4-18)1-6(11)2-17/h5-6,17-18H,1-4H2,(H3,12,14,15,19)

InChI Key

JLYSZBQNRJVPEP-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(CN2C=NC3=C2N=C(NC3=O)N)CO)CO

Origin of Product

United States

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